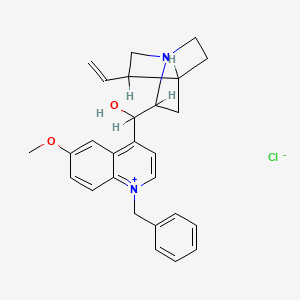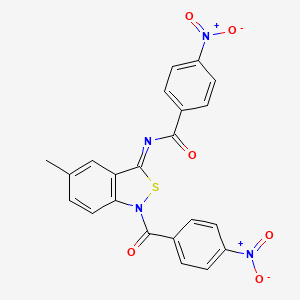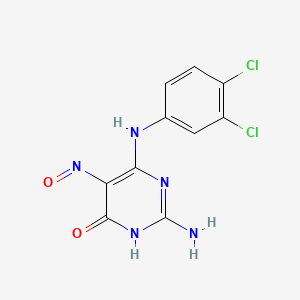
4(1H)-Pyrimidinone, 2-amino-6-((3,4-dichlorophenyl)amino)-5-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2-amino-6-((3,4-dichlorophenyl)amino)-5-nitroso- is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyrimidinone core, substituted with amino, dichlorophenyl, and nitroso groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-amino-6-((3,4-dichlorophenyl)amino)-5-nitroso- typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4,6-dichloropyrimidine with 3,4-dichloroaniline under controlled conditions, followed by nitration to introduce the nitroso group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2-amino-6-((3,4-dichlorophenyl)amino)-5-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to amine derivatives.
Substitution: The amino and dichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrimidinones, depending on the specific reagents and conditions used.
Scientific Research Applications
4(1H)-Pyrimidinone, 2-amino-6-((3,4-dichlorophenyl)amino)-5-nitroso- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-amino-6-((3,4-dichlorophenyl)amino)-5-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The nitroso group, in particular, plays a crucial role in its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Shares the pyrimidine core but lacks the nitroso and dichlorophenyl groups.
3,4-Dichloroaniline: Contains the dichlorophenyl group but lacks the pyrimidinone core.
5-Nitroso-2-aminopyrimidine: Contains the nitroso and amino groups but lacks the dichlorophenyl substitution.
Uniqueness
4(1H)-Pyrimidinone, 2-amino-6-((3,4-dichlorophenyl)amino)-5-nitroso- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research endeavors.
Properties
CAS No. |
6948-09-0 |
|---|---|
Molecular Formula |
C10H7Cl2N5O2 |
Molecular Weight |
300.10 g/mol |
IUPAC Name |
2-amino-4-(3,4-dichloroanilino)-5-nitroso-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7Cl2N5O2/c11-5-2-1-4(3-6(5)12)14-8-7(17-19)9(18)16-10(13)15-8/h1-3H,(H4,13,14,15,16,18) |
InChI Key |
GJLCKMOETDZXJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C(=O)NC(=N2)N)N=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



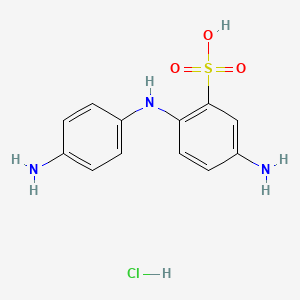
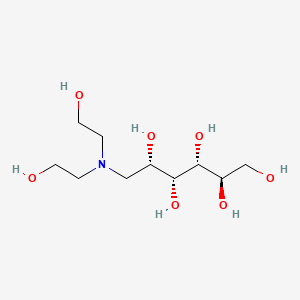
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)
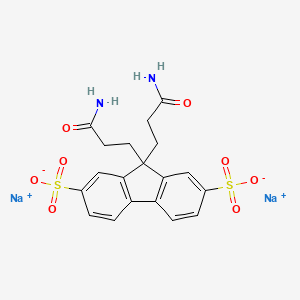

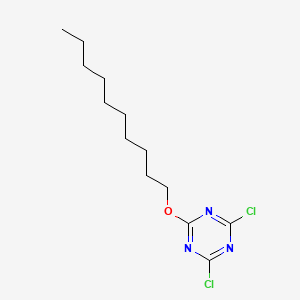
![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)

